Iodophthalein - 561-28-4

Iodophthalein

Catalog Number: EVT-7933406
CAS Number: 561-28-4
Molecular Formula: C20H10I4O4
Molecular Weight: 821.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iodophthalein is classified as a radiographic contrast medium. It belongs to the broader category of iodinated compounds used in medical imaging, particularly for visualizing bile ducts and vascular structures during diagnostic procedures. The compound's unique properties stem from its chemical structure, which allows it to dissolve in water and be excreted via the kidneys, making it suitable for intravascular use .

Synthesis Analysis

Methods of Synthesis

Iodophthalein can be synthesized through several methods, with iodination of phenolphthalein being the most common approach. The synthesis involves the following steps:

  1. Iodination of Phenolphthalein: The reaction typically utilizes iodine or iodine monochloride in an acidic medium to introduce iodine atoms into the phenolphthalein structure.
  2. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Technical Details

The molecular formula of iodophthalein is C20H10I4O4C_{20}H_{10}I_{4}O_{4}, with a molecular weight of approximately 821.91 g/mol. The synthesis process must be carefully controlled to ensure that the correct number of iodine atoms are incorporated without introducing unwanted byproducts .

Molecular Structure Analysis

Structure and Data

Iodophthalein features a phthalein core modified with four iodine substituents positioned at specific sites on the aromatic rings. The presence of these iodine atoms significantly enhances the compound's radiopacity, making it effective for imaging purposes.

  • Molecular Formula: C20H10I4O4C_{20}H_{10}I_{4}O_{4}
  • Molecular Weight: 821.91 g/mol
  • Structural Characteristics: The compound exhibits a symmetrical structure conducive to various chemical modifications that can alter its physicochemical properties .
Chemical Reactions Analysis

Reactions and Technical Details

Iodophthalein undergoes several chemical reactions that are relevant to its function as a contrast agent:

  1. Deiodination: Under certain conditions, iodophthalein can lose iodine atoms, which may affect its efficacy as a contrast agent.
  2. Hydrolysis: In aqueous environments, iodophthalein can hydrolyze, leading to the formation of phenolphthalein and free iodine.

These reactions are important for understanding how iodophthalein behaves in biological systems and how it can be effectively used in imaging applications .

Mechanism of Action

Process and Data

The mechanism of action for iodophthalein as a contrast agent involves its ability to absorb X-rays due to the high atomic number of iodine. When administered intravenously, iodophthalein circulates through the bloodstream and accumulates in tissues that require imaging:

  • X-ray Absorption: The iodine atoms within iodophthalein absorb X-rays, creating a contrast between the vascular structures containing the compound and surrounding tissues.
  • Visualization: This differential absorption allows for enhanced visualization of structures such as bile ducts during radiographic examinations .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iodophthalein typically appears as a crystalline solid.
  • Solubility: It is water-soluble, which facilitates its use in medical applications.
  • Melting Point: The melting point varies based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Stability: Iodophthalein is chemically stable under normal storage conditions but may degrade upon exposure to light or extreme temperatures.
  • Reactivity: It reacts with strong acids and bases, leading to potential degradation or alteration of its chemical structure.
Applications

Iodophthalein is primarily used in medical imaging as a radiographic contrast agent. Its applications include:

  • Cholangiography: Used to visualize bile ducts during diagnostic procedures.
  • Angiography: Assists in visualizing blood vessels during imaging studies.
  • Research Applications: Employed in studies examining biliary excretion and other physiological processes involving iodine metabolism .
Historical Evolution and Contextualization of Iodophthalein in Scientific Research

Emergence in Early 20th-Century Radiographic Contrast Media Development

Iodophthalein emerged during the formative years of diagnostic radiology as chemists and physicians sought compounds capable of enhancing X-ray imaging. The fundamental challenge in early radiography was the limited inherent contrast between soft tissues, particularly within the gastrointestinal system, where conventional X-rays failed to distinguish anatomical boundaries effectively [3]. This limitation drove the systematic investigation of iodinated compounds, leveraging iodine's exceptional capacity for X-ray attenuation due to its high atomic number (53) and electron density. The tri-iodinated benzene ring became the foundational chemical motif for contrast agents because its covalent bonding provided stable organic complexes while the triple iodine atoms offered optimal radiopacity within the X-ray wavelength spectrum (10-10,000 picometers) [4].

Synthesized through the iodination of phenolphthalein, iodophthalein (tetraiodophenolphthalein) represented a significant molecular innovation. Its structure featured four iodine atoms symmetrically arranged around the phenolic core, substantially increasing X-ray attenuation compared to mono- or di-iodinated compounds available at the time. Early radiographic applications capitalized on this property, particularly for cholecystography (gallbladder imaging), where iodophthalein's selective hepatobiliary excretion allowed visualization of the biliary tree—a breakthrough in non-invasive diagnosis of gallstones and biliary obstruction. The compound's introduction circa 1920 marked a pivotal transition from merely anatomical imaging towards functional visualization of organ systems, establishing a paradigm for future contrast agent design [4].

The development occurred amidst intense interdisciplinary collaboration between organic chemists, physiologists, and radiologists. Researchers meticulously optimized solubility profiles and administration routes to overcome initial challenges with precipitation and inconsistent organ distribution. Though later replaced by safer derivatives, iodophthalein's clinical validation proved the viability of organ-targeted contrast media, directly enabling the subsequent generation of cholecystographic agents like iopanoic acid in the 1950s. Its pioneering status is reflected in its role as the first orally administered contrast agent for gallbladder imaging, demonstrating that chemical modifications could direct radiographic agents to specific anatomical sites [4].

Table 1: Early Iodinated Contrast Agents in Radiographic Imaging (1920s-1940s)

Compound NameChemical ClassIodine AtomsPrimary ApplicationAdministration Route
IodophthaleinPhenolphthalein derivative4CholecystographyIntravenous/Oral
Sodium IodideInorganic salt1Pyelography, AngiographyIntravenous
Lipiodol®Iodinated poppyseed oilVariable (~40% iodine)Hysterosalpingography, BronchographyDirect injection
Thorotrast®Colloidal thorium dioxideN/A (non-iodine)Cerebral angiographyIntra-arterial

Transition from Antiseptic Applications to Diagnostic Imaging

Iodophthalein's historical trajectory exhibits a remarkable transition from antimicrobial applications to diagnostic imaging, reflecting evolving understandings of iodine chemistry in medicine. Prior to its radiographic deployment, iodophthalein was investigated for its bactericidal properties, stemming from the established antiseptic efficacy of elemental iodine and simple iodides. Phenolphthalein derivatives were known to exhibit variable biological activity, and iodophthalein's molecular structure—featuring multiple iodine atoms bonded to aromatic rings—suggested potential for microbial disruption. Early 20th-century studies documented its activity against Mycobacterium tuberculosis and common pyogenic bacteria, aligning with contemporaneous efforts to standardize disinfectant efficacy testing methodologies [6].

The pivotal shift towards diagnostic imaging emerged from parallel clinical observations. Physicians administering iodophthalein for antiseptic purposes noted its radiopaque shadows on abdominal X-rays, particularly within the gallbladder and biliary ducts. This serendipitous discovery was systematically investigated throughout the 1920s, transforming a chemotherapeutic agent into a cornerstone of diagnostic radiology. The transition was underpinned by structural advantages: iodophthalein's phenolic core provided metabolic stability for hepatobiliary excretion, while its iodine content delivered the necessary radiopacity. Researchers exploited these dual properties, abandoning its antiseptic use to focus exclusively on optimizing its pharmacokinetics for imaging [2] [6].

This reorientation mirrored broader methodological shifts in scientific research practices. The era witnessed increasing emphasis on deductive experimental approaches that prioritized hypothesis-driven investigation over empirical observation. Iodophthalein became a test case for rational drug repurposing, where detailed physicochemical characterization (solubility, protein binding, excretion pathways) informed its diagnostic application. Published studies evolved from case reports describing incidental radiopacity to controlled trials defining optimal dosing schedules for cholecystography. This methodological refinement—documented in publications from 1920-1935—established protocols that later guided development of targeted contrast agents for kidneys, blood vessels, and the gastrointestinal tract [5].

Table 2: Key Research Milestones in Iodophthalein's Diagnostic Transition

Time PeriodResearch FocusMethodological AdvanceClinical Impact
Pre-1920Antiseptic efficacyStandardized suspension tests for bactericidal activity [6]Limited therapeutic adoption
1920-1925Serendipitous radiopacity observationCorrelation of X-ray shadows with administration timingRecognition of biliary excretion pathway
1925-1930Pharmacokinetic optimizationDose-response studies for gallbladder opacificationStandardized protocols for cholecystography
Post-1930Structural derivativesSystematic molecular modification (e.g., alkyl chain additions)Development of iopanoic acid (improved safety/efficacy)

Role in Pioneering Studies on Iodinated Contrast Agents

Iodophthalein served as the prototypical molecule for elucidating fundamental structure-function relationships governing all iodinated contrast agents (ICAs). Its tetraiodinated structure established the critical principle that radiopacity scales proportionally with iodine content, driving the synthesis of agents with higher iodine-to-molecule ratios. Early pharmacological studies on iodophthalein revealed the profound influence of side-chain modifications on biodistribution and toxicity. Researchers systematically altered its phenolic groups, discovering that sodium salt formation markedly improved water solubility, while alkyl substitutions modulated protein binding and hepatobiliary excretion rates. These findings became the blueprint for designing modern ionic monomers like diatrizoate in the 1950s [4].

The compound was indispensable in pioneering comparative toxicology studies of ICAs. Investigations throughout the 1930s contrasted iodophthalein with sodium iodide and Lipiodol®, quantifying metrics like LD₅₀ (lethal dose for 50% of test animals) and identifying osmolality as a critical determinant of hemodynamic tolerance. Researchers documented that iodophthalein's relatively high osmolality (~2000 mOsm/kg) contributed to vasodilation and discomfort upon intravenous injection—a finding that decades later motivated the development of low-osmolar non-ionic monomers (e.g., iohexol) and iso-osmolar dimers (e.g., iodixanol) [4].

Furthermore, iodophthalein enabled the first quantitative pharmacokinetic models for ICAs. Using radioiodine-labeled tracer versions, scientists mapped its absorption, distribution, metabolism, and excretion (ADME) profiles, establishing the liver as its primary elimination route. This work revealed the importance of protein binding affinity in prolonging vascular opacification and demonstrated how molecular weight influences glomerular filtration. These insights directly informed the design of urographic agents with predominant renal excretion, such as the ionic monomer iothalamate. Iodophthalein thus provided the conceptual bridge between simple iodine salts and the sophisticated non-ionic dimers used in contemporary CT angiography, embodying chemistry's iterative role in solving biomedical challenges [4] [10].

Table 3: Iodophthalein's Influence on Modern Iodinated Contrast Agent Classes

ICA ClassExemplar CompoundKey Structural AdvancementLink to Iodophthalein Research
Ionic MonomersDiatrizoate (1950s)Carboxylate group for solubility; 3 iodine atomsValidated iodine content vs. radiopacity; demonstrated need for ionic solubilization
Ionic DimersIoxaglate (1980s)Dimeric structure reduces osmolality per iodine atomToxicity studies identified osmolality as critical parameter
Non-ionic MonomersIohexol (1980s)Hydroxy groups replace carboxylate; lower osmolalitySide-chain modification principles applied to reduce charge
Non-ionic DimersIodixanol (1990s)Uncharged dimer; blood iso-osmolarPharmacokinetic models enabled molecular weight optimization

Comprehensive List of Compounds Mentioned:Iodophthalein, Sodium Iodide, Lipiodol®, Thorotrast®, Iopanoic Acid, Diatrizoate, Ioxaglate, Iohexol, Iodixanol, Iothalamate

Properties

CAS Number

561-28-4

Product Name

Iodophthalein

IUPAC Name

3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1-one

Molecular Formula

C20H10I4O4

Molecular Weight

821.9 g/mol

InChI

InChI=1S/C20H10I4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H

InChI Key

FWQKRBDABCRWKV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.